Pyridine derivative 16
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H19FN4O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(3-fluoropyridin-2-yl)methoxy]-4-(2-methylpyrimidin-5-yl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C20H19FN4O/c1-13-23-10-14(11-24-13)16-9-20(25-18-7-3-2-5-15(16)18)26-12-19-17(21)6-4-8-22-19/h4,6,8-11H,2-3,5,7,12H2,1H3 |
InChI Key |
SPNLLZYJQZRTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC(=NC3=C2CCCC3)OCC4=C(C=CC=N4)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyridine Derivative 16 Analogues
Diverse Synthetic Routes to Structures Designated as Pyridine (B92270) Derivative 16
The synthesis of pyridine rings and their fused systems is a cornerstone of heterocyclic chemistry, owing to their prevalence in pharmaceuticals, agrochemicals, and materials science. The designation "Pyridine derivative 16" often refers to a lipophilic dihydropyridine (B1217469) scaffold that can act as a chemical delivery system. researchgate.net The synthesis of analogues of this structure involves a variety of sophisticated chemical transformations, including classical condensation reactions and modern cyclization strategies. These methods allow for the construction of both simple and complex fused pyridine architectures.
Condensation Reactions for Pyridine Ring Formation
Condensation reactions represent a fundamental and widely utilized approach for constructing the pyridine nucleus. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or concerted manner, starting from acyclic precursors.
Hantzsch-type Reactions and Derivatives
The mechanism of the Hantzsch synthesis is understood to proceed through initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester, while the second equivalent of the β-ketoester reacts with ammonia (B1221849) to form an enamine intermediate. researchgate.net The subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields the 1,4-DHP ring. researchgate.netscribd.com The structure of a lipophilic dihydropyridine, designated as derivative 16 , is considered a privileged scaffold for chemical delivery systems, based on the redox conversion between the dihydropyridine and its corresponding pyridinium (B92312) salt. researchgate.net
Over the years, numerous modifications have been developed to improve the efficiency, scope, and environmental friendliness of the Hantzsch reaction. benthamscience.comtandfonline.com These advancements include the use of various catalysts, alternative solvents, and energy sources. benthamscience.com Microwave-assisted synthesis and the use of "green" solvents or catalysts like ionic liquids have been explored to enhance reaction rates and simplify procedures. wikipedia.org The oxidation of the intermediate 1,4-DHP to the final pyridine product can be achieved using a range of oxidizing agents, such as nitric acid, potassium permanganate, or milder and more selective reagents developed in recent research. wikipedia.org
| Catalyst | Key Features/Conditions | Reference |
|---|---|---|
| Ammonium (B1175870) metavanadate (NH4VO3) | Eco-friendly, efficient for one-pot synthesis. | benthamscience.com |
| Ceric Ammonium Nitrate (CAN) | Efficient for solvent-free synthesis at room temperature. | nih.gov |
| Iodine | Used for aromatization of 1,4-DHPs in refluxing methanol. | wikipedia.org |
| Zeolite Catalysts (H-Beta, H-ZSM-5) | Used in three-component condensation of ethanol (B145695), formaldehyde, and ammonia. | nih.gov |
| Ionic Liquids | Serve as recyclable and non-toxic catalysts for room temperature reactions. | wikipedia.org |
Multicomponent Reactions Employing Cyanomethyl-Containing Reagents
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. nih.govbohrium.com For pyridine synthesis, MCRs that utilize reagents containing an active cyanomethyl or methylene (B1212753) group (-CH2CN) are particularly valuable for creating highly substituted and functionalized pyridine analogues. bibliomed.org
In these reactions, a compound such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) serves as a key building block. bibliomed.org A common approach is a one-pot, four-component reaction involving an aldehyde, an active methylene compound, a C-H acid like an acetophenone (B1666503) derivative, and an ammonium salt (e.g., ammonium acetate) as the nitrogen source. nih.gov The reaction proceeds through a series of tandem Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps to yield the polysubstituted pyridine ring. bibliomed.org
For instance, the reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate (B1210297) under microwave irradiation provides an environmentally benign and efficient route to novel pyridine derivatives in high yields and short reaction times. nih.gov The use of cyanomethyl-containing reagents is also central to the Guareschi-Thorpe reaction, where a β-ketoester condenses with a cyanoacetamide derivative to form a 2-pyridone. acsgcipr.org Variations of the Hantzsch synthesis have also been described that replace one or both of the β-dicarbonyl compounds with substrates bearing a nitrile functionality. scribd.comtaylorfrancis.com
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehyde, Malononitrile, Thioacetamide | Aqueous ethanol, reflux | 2-Amino-3-cyanopyridines | mdpi.com |
| Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium Acetate | Ethanol, Microwave irradiation | Polysubstituted Pyridines | nih.gov |
| Aldehyde, Amine, Dialkyl Acetylenedicarboxylate, Malononitrile | Morpholine, Room temperature | Polysubstituted Dihydropyridines | bibliomed.org |
| Aromatic Aldehyde, β-Amino Crotonylnitrile, Ethyl-β-amino Crotonate | Not specified | 1,4-dihydro-2,6-dimethyl-3-cyano-4-aryl-5-carbethoxypyridine | scribd.com |
Cyclization Strategies for Fused Pyridine Systems
The synthesis of pyridines fused to other heterocyclic or carbocyclic rings requires specialized cyclization strategies. These methods often involve the formation of the pyridine ring onto a pre-existing molecular scaffold or the intramolecular cyclization of a suitably functionalized pyridine precursor.
Electrophilic Cyclizations
Electrophilic cyclization is a powerful tool for constructing fused ring systems, including those containing a pyridine moiety. ias.ac.inmetu.edu.tr This strategy typically involves an intramolecular attack of a nucleophilic atom onto an activated, unsaturated bond (like an alkyne or alkene) that is tethered to the pyridine core.
A notable example is the synthesis of iodo-substituted spiro-fused pyridines. metu.edu.tr This method begins with the preparation of 5-alkynyl-4-arylpyridines, which are then subjected to electrophilic cyclization using molecular iodine (I2) and a base such as sodium bicarbonate (NaHCO3). metu.edu.tr This process facilitates the formation of a spirocyclic junction. Similarly, N-propargylic β-enaminones can undergo electrophilic cyclization with iodine to produce iodo-substituted pyridines. ijpsonline.com
Another established electrophilic cyclization strategy involves the palladium(II)-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines. ias.ac.in The resulting o-acetoxyalkynylpyridines can then undergo an annulation reaction, promoted by an electrophile like I2 or a palladium catalyst, to form 2,3-disubstituted furo[2,3-b]pyridines at room temperature. ias.ac.in This demonstrates the versatility of electrophilic cyclization in creating diverse fused pyridine systems.
Pyridine Cyclization in Di-pyrazolo Systems
The synthesis of dipyrazolo-fused pyridine systems, such as dipyrazolo[1,5-a:4',3'-c]pyridines and pyrazolo[3,4-b]pyridines, is of significant interest due to the biological activities of these scaffolds. ktu.edumdpi.com These complex tricyclic structures are often assembled through multicomponent reactions or cascade cyclizations where the pyridine ring is formed by connecting two pyrazole (B372694) precursors or by building upon a single pyrazole unit.
One synthetic route to dipyrazolo[1,5-a:4',3'-c]pyridines involves a silver triflate-catalyzed multicomponent reaction of 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone that possesses an α-hydrogen. ktu.eduscilit.com This approach efficiently constructs the central pyridine ring, linking the two pyrazole moieties.
The synthesis of pyrazolo[3,4-b]pyridines often starts from 5-aminopyrazole derivatives. mdpi.com For example, Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehyde with various acetonitrile (B52724) derivatives in the presence of a base like piperidine (B6355638) yields pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org Another strategy involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, activated by silver, iodine, or N-bromosuccinimide (NBS), to produce functionalized pyrazolo[3,4-b]pyridines with high regioselectivity. mdpi.com These methods highlight the diverse approaches available for constructing the pyridine ring within complex di-pyrazolo frameworks.
| Target System | Key Reactants | Key Reagents/Catalyst | Reference |
|---|---|---|---|
| Dipyrazolo[1,5-a:4',3'-c]pyridines | 5-Alkynylpyrazole-4-carbaldehydes, p-Toluenesulfonyl hydrazide, Aldehyde/Ketone | Silver triflate | ktu.edu |
| Pyrazolo[3,4-b]pyridines | 5-Amino-1H-pyrazole-4-carbaldehyde, Acetonitrile derivatives | Piperidine | semanticscholar.org |
| Functionalized Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, Alkynyl aldehydes | Silver, Iodine, or NBS | mdpi.com |
| Dipyrazolo[3,4-b:4',3'-e]pyridines | 6-Chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, Hydrazine hydrate | Not specified | researchgate.net |
Annulation of Pyrazole Rings onto Pyridine Precursors
The construction of a pyrazole ring onto a functionalized pyridine core is a significant strategy for synthesizing pyrazolopyridine systems. cdnsciencepub.com This approach often begins with readily available substituted pyridines, which are chemically manipulated to facilitate the subsequent pyrazole ring closure.
One efficient method starts with 2-chloro-3-nitropyridines. nih.govnih.gov These precursors undergo a sequence of reactions, including a Nucleophilic Aromatic Substitution (SNAr) followed by a modified Japp-Klingemann reaction, to yield the pyrazolo[4,3-b]pyridine skeleton. nih.govnih.gov This protocol is advantageous due to its use of stable arenediazonium tosylates and its operational simplicity. nih.govnih.gov In some cases, the process combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner. nih.govnih.gov
Another synthetic route involves the treatment of 2-amino-3-nitro-4-picoline, which is converted through several steps into a 3-amino-4-chloro-2-nitrilepyridine derivative. nih.gov This intermediate can then undergo cyclization to form the pyrazolo[3,4-c]pyridine ring system. nih.gov The reaction of this nitrile with reagents like isoamyl nitrite (B80452) in the presence of potassium acetate and acetic anhydride, followed by treatment with ammonia, facilitates the pyrazole ring formation. nih.gov
Furthermore, polyfunctionalized pyrazolo[3,4-c]pyridines can be prepared via the annulation of alkynes with tert-butyl 4-iodopyrazolocarboximines, a reaction catalyzed by nickel or palladium complexes. acs.org
Sulfonamide Derivative Synthesis
The synthesis of sulfonamide derivatives of pyridine-containing scaffolds is a crucial step in creating analogues of this compound. These syntheses typically involve the reaction of an amino-substituted pyridine or pyrazolopyridine with a sulfonyl chloride. eurjchem.comacs.org
A common procedure involves reacting a pyridine-based amine with a substituted benzenesulfonyl chloride. eurjchem.comresearchgate.net For instance, N-isopropyl-4-methylpyridine-2,6-diamine can be treated with various substituted benzenesulfonyl chlorides at room temperature in a solvent like dichloromethane (B109758) to produce the corresponding sulfonamide derivatives. eurjchem.com Similarly, a new class of functionalized pyridine-based benzothiazole (B30560) and benzimidazole (B57391) compounds incorporating sulfonamide moieties has been developed. acs.org The synthesis starts with N-cyanoacetoarylsulfonylhydrazide, which is reacted with various electrophiles. acs.org
In the context of pyrazolopyridines, sulfonamide groups can be introduced by condensing a dienamine with various amines that already contain a sulfonamide fragment. nih.gov For example, pyrazolo[4,3-c]pyridine sulfonamides were synthesized by refluxing the appropriate dienamine with sulfonamide-containing amines in methanol, leading to the target products in good yields. nih.gov Another approach involves preparing hydrazide-hydrazone derivatives from 4-acetyl-N-(p-tolyl)benzenesulfonamide, which can then be used to synthesize a variety of novel pyridine and sulfonamide compounds. ekb.eg
| Pyridine Precursor | Sulfonylating Agent | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-isopropyl-4-methylpyridine-2,6-diamine | Substituted benzene (B151609) sulfonyl chlorides | Dichloromethane, Room Temp, 6h | Pyridine-based sulfonamides | eurjchem.com |
| Dienamine | Amines containing sulfonamide fragments | Methanol, Reflux, 1h | Pyrazolo[4,3-c]pyridine sulfonamides | nih.gov |
| N-cyanoacetoarylsulfonylhydrazide | Various electrophiles | Not specified | Pyridine-based sulfonamides with benzothiazole/benzimidazole | acs.org |
| Pyridine-based amine | p-Toluene sulfonyl chloride | Not specified | Pyridine-based sulfonamides | eurjchem.com |
Strategic Design of Precursors and Reaction Conditions
The successful synthesis of complex molecules like this compound analogues relies heavily on the strategic design of precursors and the optimization of reaction conditions. researchgate.net The choice of starting materials is critical, with 5-aminopyrazoles being extensively used as versatile synthons for building fused pyrazoloazine systems, including pyrazolo[3,4-b]pyridines. beilstein-journals.orgbeilstein-journals.org These compounds are polyfunctional, possessing multiple nucleophilic sites that can be exploited for ring construction. beilstein-journals.org
Multicomponent reactions (MCRs) represent an efficient strategy, allowing for the construction of diverse and complex molecular skeletons in a single step from simple starting materials. beilstein-journals.org For example, pyrazolopyridines containing a chromone (B188151) moiety have been synthesized through a three-component domino reaction of (arylhydrazono)methyl-4H-chromen-4-one, primary amines, and malononitrile. beilstein-journals.org This reaction proceeds at room temperature in ethanol, using triethylamine (B128534) as a base. beilstein-journals.org The use of MCRs often leads to high atom economy, mild reaction conditions, and good to high yields. beilstein-journals.org
The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction's efficiency, yield, and even regioselectivity.
Catalysts : A wide range of catalysts are employed, from simple acids and bases to complex organometallic and nanocatalysts. Acetic acid, or a combination of acetic acid and triethylamine, can be used to catalyze the formation of 1H-pyrazolo[3,4-b]pyridines at high temperatures (150-160 °C), with yields ranging from 65% to 98%. mdpi.com L-proline has been used as an organocatalyst in ethanol at 80 °C. mdpi.com More recently, novel heterogeneous nanocatalysts, such as an algin-functionalized silica-based magnetic nanocomposite (Alg@SBA-15/Fe3O4), have been developed to facilitate the synthesis of pyrazolopyridine derivatives under mild conditions (room temperature) with short reaction times (20-30 min) and high yields (90-97%). rsc.org Solid Brønsted acid catalysts have also been shown to be effective. rsc.org
Solvents and Temperature : The reaction solvent and temperature are crucial parameters. While some reactions require high temperatures and reflux conditions in solvents like toluene (B28343) or dimethylformamide (DMF), others can be performed at room temperature or with gentle heating. beilstein-journals.orgmdpi.comtandfonline.com Water has also been explored as an environmentally benign solvent for some syntheses. mdpi.comtandfonline.com For instance, the reaction of 5-aminopyrazole with α,β-unsaturated ketones can be conducted in water at 90 °C. mdpi.com
| Reaction Type | Precursors | Catalyst/Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Three-component | Aldehyde, Carbonyl compound, 5-Aminopyrazole | Acetic acid / Triethylamine | Not specified | 150-160 °C | 86-98% | mdpi.com |
| Domino Reaction | (Arylhydrazono)methyl-4H-chromen-4-one, Primary amine, Malononitrile | Triethylamine (Et3N) | Ethanol | Room Temp | 65-80% | beilstein-journals.org |
| Multicomponent | Aldehyde, Malononitrile, Aminopyrazole | Alg@SBA-15/Fe3O4 | Not specified | Room Temp | 90-97% | rsc.org |
| Three-component | Arylglyoxals, Pyrazol-5-amines, 1,3-Dicarbonyls | Tetrapropylammonium bromide (TPAB) | Water/Acetone | 80 °C | 90-98% | scispace.com |
| Condensation | 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles, Aniline | AC-SO3H (Solid acid) | Ethanol | Room Temp | Good yields | rsc.org |
General Reaction Mechanisms and Mechanistic Interpretations in this compound Synthesis
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product structures. The synthesis of the pyrazolopyridine core often proceeds through a series of well-established reaction types.
A prevalent mechanism in three-component reactions for forming 1H-pyrazolo[3,4-b]pyridines involves an initial Knoevenagel or carbonyl condensation. mdpi.comscispace.com The reaction between an aldehyde and an active methylene compound (like a β-ketoester or malononitrile) forms a 1,3-CCC-biselectrophile. mdpi.com This intermediate then reacts with a 1,3-NCC-dinucleophile, such as 3-aminopyrazole. The amino group of the pyrazole attacks the electrophilic centers, followed by cyclization and elimination of water to form the pyridine ring. mdpi.com An oxidation step, which can be facilitated by air, may be required to yield the final aromatic pyrazolopyridine product. mdpi.com
The Gould-Jacobs reaction provides another mechanistic pathway. Here, an aminopyrazole reacts with a molecule like diethyl 2-(ethoxymethylene)malonate. The amino group first attacks the enol ether, causing ethanol elimination. A subsequent intramolecular nucleophilic attack on an ester group leads to cyclization, followed by another ethanol elimination to form the pyridine ring, often resulting in a 4-hydroxy or 4-chloro substituted pyrazolopyridine. mdpi.com
In base-catalyzed reactions, such as the synthesis of pyrazolopyridines from chromone derivatives, the mechanism is proposed to start with a Michael addition of malononitrile to an intermediate formed from the chromone and a primary amine. beilstein-journals.org Subsequent intramolecular cyclization and rearrangement, promoted by the base, lead to the final product. The absence of a base can lead to the formation of a different product, highlighting the base's crucial role in directing the reaction pathway. beilstein-journals.org
A plausible mechanism for the formation of 3,5-diaryl pyridines involves a formal [2+2+1+1] cyclocondensation of three alkyne molecules with a benzamide, which acts solely as a nitrogen source. mdpi.com One of the alkyne molecules contributes only a single carbon atom to the final pyridine ring. mdpi.com
In some syntheses, unusual rearrangements have been observed. For instance, during the formation of pyrazolo[4,3-b]pyridines via a modified Japp-Klingemann reaction, an unexpected C-to-N migration of an acetyl group was identified through the isolation of intermediates and NMR experiments, adding a layer of complexity to the mechanistic interpretation. nih.gov
Biological Activity Profiling of Pyridine Derivative 16 Analogues
Neuroprotective and Anti-Inflammatory Activities
Pyridine (B92270) derivative 16 has demonstrated notable neuroprotective and anti-inflammatory effects in various preclinical studies. These activities are primarily attributed to its ability to modulate key cellular pathways involved in oxidative stress and inflammation.
NRF2 Pathway Modulation and Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a key role in cellular defense against oxidative stress. frontiersin.org Pyridine derivative 16 has been identified as an activator of the NRF2 signaling pathway. nih.gov This activation is crucial for its neuroprotective effects. nih.gov By stimulating the NRF2 pathway, the compound enhances the transcription of a range of antioxidant genes. nih.govmsjonline.org The mechanism of NRF2 activation often involves its dissociation from the Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes. msjonline.orgnih.govmdpi.com
Mitigation of Oxidative Stress in Preclinical Models
Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. biointerfaceresearch.com this compound has been shown to protect dopaminergic neurons from oxidative stress in preclinical models of Parkinson's disease. nih.gov This protective effect is achieved through the upregulation of NRF2-dependent antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase 1 (SOD1), and glutamate-cysteine ligase modifier and catalytic subunits (GCLM and GCLC). nih.gov The activation of these enzymes helps to neutralize reactive oxygen species (ROS), thereby reducing cellular damage. nih.govnih.gov Studies on related dihydropyridine (B1217469) derivatives have also highlighted their capacity to reduce ROS levels and protect against oxidative damage. biointerfaceresearch.com
Suppression of Proinflammatory Responses
In addition to its antioxidant properties, this compound effectively suppresses proinflammatory responses. nih.gov Research indicates that it can inhibit the generation of proinflammatory enzymes and cytokines. nih.gov This anti-inflammatory action is also linked to the activation of the NRF2 pathway, which is known to have a role in modulating inflammation. frontiersin.orgnih.gov Other pyrimidine (B1678525) and pyridine derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and reducing the production of nitric oxide (NO). rsc.orgnih.govresearchgate.nettandfonline.comnih.gov For instance, certain pyrimidine derivatives have been shown to decrease the mRNA and protein levels of inducible nitric oxide synthase (iNOS) and COX-2. rsc.orgnih.gov
Enzyme Inhibition Studies
The biological activity of this compound and its analogues extends to the modulation of various enzyme systems, including carbonic anhydrases and glycosidases.
Carbonic Anhydrase Activation and Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. tandfonline.comiucr.org Studies on the interaction of pyridine derivatives with these enzymes have revealed both activating and inhibitory effects. One study identified 2-(2-aminoethyl)pyridine (B145717), a derivative designated as 16, as a medium-level activator of a β-carbonic anhydrase from Malassezia restricta, with an activation constant (KA) in the micromolar range. nih.govresearchgate.net Conversely, other research has focused on the inhibitory potential of different pyridine derivatives against various human CA isoforms. For example, a series of triazolo-pyridine benzenesulfonamides, including a compound labeled as 16, were found to be effective inhibitors of several human CA isoforms, showing particular potency against the tumor-associated hCA IX. tandfonline.com
Table 1: Carbonic Anhydrase Modulation by this compound and Analogues
| Compound | Enzyme | Activity | Potency (KI or KA) |
|---|---|---|---|
| 2-(2-aminoethyl)pyridine (derivative 16) | β-carbonic anhydrase | Activation | 1.84–2.71 μM |
| Triazolo-pyridine benzenesulfonamide (B165840) (derivative 16) | hCA I | Inhibition | 604.8 nM |
Glycosidase Enzyme Inhibition (α-Amylase and α-Glucosidase)
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. jchemrev.comacs.org Several studies have investigated the inhibitory activity of pyridine derivatives against these enzymes. jchemrev.comresearchgate.netresearchgate.net A study on 5-amino derivatives of nicotinic acid reported that compound 16, along with its analogues, exhibited notable α-amylase inhibitory activity, with potency comparable to the standard drug acarbose (B1664774). jchemrev.com The IC50 values for the series of compounds ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL. jchemrev.com Other classes of pyridine derivatives, such as pyrazolo[3,4-b]pyridines and aminopyridine-based thioureas, have also demonstrated significant α-glucosidase and α-amylase inhibitory potential. mdpi.comtandfonline.commdpi.comnih.govnih.gov
Table 2: Glycosidase Enzyme Inhibition by this compound and Analogues
| Compound Class/Derivative | Enzyme | Activity | Potency (IC50/KI) |
|---|---|---|---|
| 5-amino nicotinic acid derivative 16 | α-Amylase | Inhibition | Comparable to acarbose (10.98 ± 0.03 µg/mL) |
| Pyrazolo[3,4-b]pyridine derivatives (e.g., 6b, 6c) | α-Amylase | Inhibition | IC50: 5.14 µM, 5.15 µM |
| Aminopyridine-based thiourea (B124793) (Compound 5) | α-Glucosidase | Inhibition | IC50: 24.62 ± 0.94 μM |
Acetylcholinesterase Inhibition
A variety of pyridine derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net
A novel series of pyridine derivatives featuring carbamic or amidic functional groups were designed as potential cholinesterase inhibitors. nih.gov Within this series, the carbamate (B1207046) compound 8 emerged as a highly potent inhibitor of human acetylcholinesterase (hAChE) with a half-maximal inhibitory concentration (IC50) of 0.153 ± 0.016 μM. nih.govresearchgate.net Another carbamate, compound 11 , was identified as the most effective inhibitor of human butyrylcholinesterase (hBChE), with an IC50 value of 0.828 ± 0.067 μM. nih.govresearchgate.net Molecular docking studies suggest that carbamate 8 interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. nih.govresearchgate.net
Further studies on chiral anthranilic amide derivatives revealed that compound 7j demonstrated significant AChE inhibitory activity with an IC50 value of 0.26 ± 0.07 μM, while compound 7c was a potent inhibitor of BChE with an IC50 of 0.08 ± 0.01 μM. researchgate.net Additionally, newly synthesized derivatives carrying a (pyridin-2-yl)tetrazole scaffold all showed inhibitory effects on AChE. vnu.edu.vn Among these, compound IV displayed the highest inhibition percentage of 23.7% at a concentration of 75 µM. vnu.edu.vn
Interactive Table: Acetylcholinesterase Inhibition by Pyridine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Carbamate 8 | hAChE | 0.153 ± 0.016 |
| Carbamate 11 | hBChE | 0.828 ± 0.067 |
| Compound 7j | AChE | 0.26 ± 0.07 |
| Compound 7c | BChE | 0.08 ± 0.01 |
Anthelmintic Activity Assessments
The anthelmintic potential of pyridine derivatives has been investigated against various nematode models, demonstrating their efficacy in combating parasitic worm infections. nih.govresearchgate.netnih.govsemanticscholar.orgplos.orguea.ac.ukresearchgate.net The emergence of drug resistance in parasitic nematodes necessitates the discovery of new anthelmintic compounds. semanticscholar.orgplos.org
Haemonchus contortus, a highly pathogenic nematode affecting small ruminants, and the free-living nematode Caenorhabditis elegans are key models for anthelmintic drug discovery. nih.govsemanticscholar.org
A series of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives were synthesized and showed potent in vitro anthelmintic activity against Haemonchus contortus. nih.gov The most active compounds in this series exhibited in vitro LD99 values of 30 nM, which is comparable to the commercial nematocide, Ivermectin. nih.gov
In another study, imidazo[1,2-a]pyridine-based molecules were synthesized and evaluated for their anthelmintic activity against H. contortus. scispace.com One of the most active compounds, 84c , induced paralysis in H. contortus at a concentration of 31.25 mM, likely by targeting cholinergic receptors. researchgate.netscispace.com
Research on a small molecule, UMW-9729, and its 25 analogues revealed nematocidal activity against both H. contortus and C. elegans. semanticscholar.org A notable divergence in bioactivity was observed between the two nematode species. semanticscholar.org One analogue, 25 , demonstrated moderate inhibition of adult H. contortus motility. nih.gov
Screening of imidazole (B134444) derivatives on C. elegans identified diisopropylphenyl-imidazole (DII) as a lethal agent to both mature and immature stages of the nematode. plos.org The lethal effect appears to be specific, with no significant toxicity observed in bacteria, Drosophila melanogaster, and HEK-293 cells at concentrations toxic to C. elegans. plos.org Further investigation into its mechanism of action suggests that in adult worms, the effects of DII are dependent on the unc-29 gene, which is a component of a muscle nicotinic receptor. plos.org
Aryl urea (B33335) derivatives have also been evaluated for their activity against C. elegans. uea.ac.uk Several pyridine-phenyl urea derivatives, including 18b, 29b, 50c, 51c, 52c, 55c–59c, and 62c , were found to be highly active against this nematode. uea.ac.uk
Interactive Table: Anthelmintic Activity of Pyridine Derivatives
| Derivative Class | Nematode Model | Key Findings |
|---|---|---|
| 2-phenylimidazo[1,2-b]pyridazines | Haemonchus contortus | LD99 of 30 nM for most active compounds. nih.gov |
| Imidazo[1,2-a]pyridines | Haemonchus contortus | Compound 84c induced paralysis at 31.25 mM. researchgate.netscispace.com |
| UMW-9729 and analogues | H. contortus & C. elegans | Analogue 25 moderately inhibited adult H. contortus motility. nih.govsemanticscholar.org |
| Diisopropylphenyl-imidazole (DII) | Caenorhabditis elegans | Lethal to mature and immature stages. plos.org |
In vitro Cytotoxicity Assays in Cancer Cell Lines (General Research Area for Derivatives)
Pyridine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including promising anticancer properties. mdpi.commdpi.com Numerous studies have explored their in vitro cytotoxic effects against various human cancer cell lines. tandfonline.comjst.go.jpnih.govsemanticscholar.orgmdpi.com
A series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives demonstrated promising in vitro cytotoxic activities against multiple cancer cell lines. mdpi.com To enhance their therapeutic efficiency, these derivatives (S1–S4) were loaded into lipid- and polymer-based core–shell nanocapsules (LPNCs). mdpi.com These S4-loaded LPNCs showed superior cytotoxicity against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines compared to the free compounds, as indicated by a significant decrease in IC50 values. mdpi.com
In another study, nineteen pyrazolo[3,4-b]pyridine derivatives were screened for their anticancer activity against NALM-6, SB-ALL, and MCF-7 human cancer cell lines. tandfonline.com The non-fluorinated 1-(benzothiazolyl)pyrazolo[3,4-b]pyridines (6a–d ) displayed better cytotoxicity than other tested derivatives. tandfonline.com Specifically, compound 6b , 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine, was the most active, showing 53% cell growth inhibition, which is comparable to the standard drug doxorubicin (B1662922) (58%). tandfonline.com
Furthermore, eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their cytotoxic activity against nine cancer cell lines. nih.gov The results indicated moderate cytotoxicity against MCF-7, MDA-MB-468, K562, and SaOS2 cells, with K562 being the most sensitive. nih.gov
A series of 4,6-diaryl pyridine and pyrimidine derivatives were also synthesized and tested for their cytotoxic potential. jst.go.jp Eight compounds (4, 6, 11, 13, 14, 15, 18, and 21 ) exhibited potent cytotoxic activity in the sub-micromolar range against the HL-60 cell line, with compound 21 being five times more potent than the reference drug combretastatin (B1194345) A4. jst.go.jp
Amidino-substituted imidazo[4,5-b]pyridines were also investigated for their antiproliferative activity. mdpi.com Compound 14 , which has an amidino 2-imidazolinyl group, showed the most potent effect with IC50 values ranging from 8.0 to 49.7 μM across various cancer cell lines, including glioblastoma, non-Hodgkin lymphoma, pancreatic adenocarcinoma, and acute myeloid leukemia. mdpi.com
Interactive Table: Cytotoxicity of Pyridine Derivatives in Cancer Cell Lines
| Derivative Class | Cancer Cell Lines | Key Findings |
|---|---|---|
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | MCF-7, A549 | S4-loaded LPNCs showed superior cytotoxicity. mdpi.com |
| Pyrazolo[3,4-b]pyridines | NALM-6, SB-ALL, MCF-7 | Compound 6b showed 53% cell growth inhibition. tandfonline.com |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | MCF-7, MDA-MB-468, K562, SaOS2 | Moderate cytotoxicity, with K562 being most sensitive. nih.gov |
| 4,6-diaryl pyridines and pyrimidines | HL-60 | Compound 21 was 5-fold more potent than combretastatin A4. jst.go.jp |
Antioxidant Activity Investigations
Pyridine derivatives have been the subject of numerous studies to evaluate their antioxidant properties. nih.govpensoft.netnih.govmedcraveonline.comekb.eg
A series of pyridine-based chalcones were synthesized and their antioxidant capacity was assessed using various methods. nih.gov In the ferrous ion chelating (FIC) test, compound 3e , which has a meta-substituted methoxy (B1213986) group, showed the highest antioxidant capacity (16.53 ± 1.21 µg/mL). nih.gov Compounds 3g (58.85 ± 1.10 µg/mL) and 3i (58.73 ± 12.94 µg/mL), with ortho-substituted hydroxyl and fluorine moieties respectively, also demonstrated higher antioxidant activity than the reference antioxidant, quercetin (B1663063) (87.24 ± 3.93 µg/mL). nih.gov In the Trolox equivalent antioxidant capacity (TEAC) method, compounds 3g (4.82 ± 0.11 µg/mL) and 3h (6.33 ± 0.30 µg/mL) were also active. nih.gov
The antioxidant activity of novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives was evaluated in vitro by their scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. pensoft.net Some of these compounds were found to be more potent than existing antioxidants. pensoft.net
Furthermore, a study on 2,6-Di-tert-butylphenols modified with a pyridine moiety investigated their antioxidant properties in the oxidation of linoleic acid by lipoxygenase, in reaction with superoxide radical-anion, and in induced lipid peroxidation of rat liver homogenates. medcraveonline.com The results showed high antioxidant activity for both lipophilic and hydrophilic compounds, with the length of the linker and the position of the substituent in the pyridine cycle affecting the activity. medcraveonline.com
Newly synthesized indeno[1,2-b]pyridine derivatives were also screened for their free radical scavenging activity using the DPPH assay. ekb.eg Most of these compounds were found to be potent antioxidant agents when compared to ascorbic acid. ekb.eg
Interactive Table: Antioxidant Activity of Pyridine Derivatives
| Derivative Class | Assay | Key Findings |
|---|---|---|
| Pyridine-based chalcones | Ferrous Ion Chelating (FIC) | Compound 3e showed the highest activity (16.53 ± 1.21 µg/mL). nih.gov |
| Pyridine-based chalcones | Trolox Equivalent Antioxidant Capacity (TEAC) | Compounds 3g (4.82 ± 0.11 µg/mL) and 3h (6.33 ± 0.30 µg/mL) were active. nih.gov |
| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH radical scavenging | Some compounds were more potent than existing antioxidants. pensoft.net |
| 2,6-Di-tert-butylphenols with pyridine moiety | Various | High antioxidant activity for both lipophilic and hydrophilic compounds. medcraveonline.com |
Mechanistic Investigations and Molecular Interactions
Elucidation of Molecular Targets and Pathways
Scientific investigations have focused on understanding the precise molecular mechanisms through which Pyridine (B92270) derivative 16 and related compounds exert their effects. These studies have identified key signaling pathways and enzyme interactions that are central to their activity.
A primary molecular target identified for Pyridine derivative 16 is the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govmdpi.com This transcription factor is a master regulator of the cellular antioxidant response. Research indicates that this compound can activate the Nrf2 signaling pathway, which is crucial for its neuroprotective effects. nih.govmdpi.com By activating Nrf2, the compound helps suppress the generation of proinflammatory enzymes and cytokines. nih.govmdpi.com This activation has been shown to be significant in protecting dopaminergic neurons from oxidative stress induced by neurotoxins like MPTP. nih.govmdpi.com The therapeutic potential of activating this pathway is underscored by findings that Nrf2 activation by compound 16 can restore motor dysfunctions in mouse models of Parkinson's disease. nih.govmdpi.com The ability of various nitrogen heterocycles, including pyridine structures, to activate the Nrf2 pathway is a subject of ongoing research, with the goal of developing potent activators for diseases involving oxidative stress. mdpi.comacs.orgnih.gov
Pyridine derivatives have been extensively studied for their ability to interact with and modulate the activity of various enzymes.
Carbonic Anhydrases (CAs) A range of pyridine-containing compounds have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.commdpi.comnih.gov Sulfonamide-based pyridine derivatives, in particular, show significant inhibitory activity. The inhibition mechanism typically involves the sulfonamide group binding to the zinc ion within the enzyme's active site. mdpi.com Different pyridine scaffolds exhibit varying potencies and selectivities against cytosolic isoforms like hCA I and II, and tumor-associated transmembrane isoforms such as hCA IX and XII. nih.govmdpi.comnih.govnih.gov
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Select Pyridine Derivatives This table is for illustrative purposes and represents data from various studies on different pyridine derivatives, not exclusively compound 16.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ / IC₅₀) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | Kᵢ: 9.6 - 76.4 nM | nih.gov |
| Pyrazolo[4,3-c]pyridine sulfonamides | hCA II | Kᵢ: 5.6 - 7329 nM | nih.gov |
| 2-Amino-3-cyanopyridine derivatives | hCA I | IC₅₀: 33 - 40 µM | tandfonline.com |
| 2-Amino-3-cyanopyridine derivatives | hCA II | IC₅₀: 56 µM | tandfonline.com |
| 4-Substituted pyridine-3-sulfonamides | hCA IX | Kᵢ: up to 137 nM | mdpi.com |
| 4-Substituted pyridine-3-sulfonamides | hCA XII | Kᵢ: up to 91 nM | mdpi.com |
| Oxathiino[6,5-b]pyridine 2,2-dioxides | hCA IX / XII | Nanomolar range | nih.gov |
Glycosidases Certain pyridine derivatives, particularly those designed as iminosugar mimics, are effective inhibitors of glycosidases. nih.gov These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. For instance, bicyclic iminosugar C-glycosides with an octahydrofuro[3,2-b]pyridine (B59362) core have demonstrated low micromolar inhibition of human lysosomal β-glucosidase and rice α-glucosidase. nih.gov The inhibitory potential often depends on the specific structure and the substituents on the pyridine ring. acs.orgresearchgate.net
Table 2: Inhibition of Glycosidases by Select Pyridine Derivatives This table is for illustrative purposes and represents data from various studies on different pyridine derivatives, not exclusively compound 16.
| Compound Class | Target Enzyme | Inhibition Constant (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Bicyclic iminosugar C-glycosides | Human lysosome β-glucosidase | IC₅₀: 2.7 µM | nih.gov |
| Bicyclic iminosugar C-glycosides | Rice α-glucosidase | IC₅₀: 7.7 µM | nih.gov |
| Imidazo[1,2-a]pyridine (B132010) derivatives | α-Glucosidase (α-GLY) | Kᵢ: 6.09 - 119.80 µM | acs.org |
| Imidazo[1,2-a]pyridine derivatives | α-Amylase (α-AMY) | IC₅₀: 81.14 - 153.51 µM | acs.org |
| 2-(Pyridin-2-yl)H-imidazo[1,2-a]pyridines | α-Glucosidase | IC₅₀: 3.7 µM | researchgate.net |
Acetylcholinesterase (AChE) Pyridine-based structures have been designed as inhibitors of acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. Many of these compounds are engineered as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govacs.org Carbamate (B1207046) and diamine derivatives of pyridine have shown inhibitory activities in the nanomolar to micromolar range against AChE from various sources. nih.govacs.orgmdpi.com
Table 3: Inhibition of Cholinesterases by Select Pyridine Derivatives This table is for illustrative purposes and represents data from various studies on different pyridine derivatives, not exclusively compound 16.
| Compound Class | Target Enzyme | Inhibition Constant (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Pyridine carbamate derivative (8) | human AChE (hAChE) | IC₅₀: 0.153 µM | nih.gov |
| Pyridine diamine derivative (25) | Electrophorus electricus AChE (EeAChE) | 73% inhibition at 9 µM | acs.org |
| Pyrimidine (B1678525)/Pyridine diamine derivative (22) | equine BChE (eqBChE) | Kᵢ: 0.099 µM | acs.org |
| Phenylpiperazine carbamate derivative (16) | Butyrylcholinesterase (BuChE) | IC₅₀: 1.04 - 3.83 µM | researchgate.net |
NRF2 Signaling Pathway Activation
Cellular Response Analysis
The interaction of this compound with molecular targets triggers a cascade of cellular responses, primarily centered around cellular defense and gene regulation.
A key cellular response to this compound is the enhancement of protective mechanisms against oxidative stress. nih.govmdpi.com Studies have demonstrated that the compound confers significant protection to neuronal cells, such as PC-12 cells, against oxidative damage. researchgate.net This neuroprotective effect is directly linked to its ability to activate the Nrf2 pathway, which orchestrates the cellular antioxidant defense system. nih.govmdpi.com In models of neurotoxicity, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage. nih.govmdpi.com Furthermore, related pyridine analogs have demonstrated the ability to prevent cytotoxicity by mitigating the formation of reactive oxygen species (ROS) and preventing the subsequent collapse of the mitochondrial membrane potential and rupture of lysosomal membranes. brieflands.comresearchgate.net
The activation of the Nrf2 signaling pathway by this compound leads to the modulation of gene expression for several critical antioxidant and cytoprotective enzymes. nih.govmdpi.com Research has specifically shown that treatment with this compound leads to the upregulation of the mRNA levels for several Nrf2-dependent genes. nih.govmdpi.com These include:
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties. nih.govmdpi.com
Superoxide (B77818) dismutase 1 (SOD1): An enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. nih.gov
Glutamate-cysteine ligase modifier subunit (GCLM) and catalytic subunit (GCLC): These are the two subunits of glutamate-cysteine ligase, the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione. nih.govmdpi.com
The increased expression of these genes fortifies the cell's capacity to neutralize reactive oxygen species and combat oxidative stress. nih.govmdpi.comnih.gov
Structure Activity Relationship Sar Analyses
Identification of Pharmacophoric Elements
The essential structural features required for the biological activity of different compounds labeled "Pyridine derivative 16" vary depending on the specific molecule and its therapeutic target.
For Anthelmintic Activity: In a series of 1,2-diphenylethyne analogs studied for their nematocidal effects, the crucial pharmacophore consists of a 1,2-diphenylethyne scaffold connected to a pyrazole (B372694) ring. semanticscholar.orgnih.gov The inclusion of a 3-pyridyl group in place of a terminal phenyl ring was found to be a key element for maintaining potency against Haemonchus contortus. semanticscholar.orgnih.gov
For Enzyme Inhibition/Activation:
In a sulfonamide series, the pharmacophoric model is a 4-chlorophenylsulfonamide core linked to a pyridine (B92270) ring. nih.govresearchgate.net This structure, specifically 4-Chloro-N-(pyridin-3-yl)benzenesulfonamide, was evaluated for its inhibitory effects on several enzymes. nih.gov
For the activation of β-carbonic anhydrase, the 2-(2-aminoethyl)pyridine (B145717) structure itself is the core pharmacophore responsible for interacting with the enzyme. tandfonline.comnih.gov
For NRF2 Activation: The pyridine ring is a fundamental component for inducing the NRF2 signaling pathway. nih.govmdpi.com A specific, though structurally unrevealed, "Pyridine derivative (16)" demonstrated significant neuroprotective effects attributed to this activation pathway. nih.gov
Impact of Substituent Modifications on Biological Efficacy
The position of substituents on the pyridine ring or adjacent aromatic systems has a profound impact on the biological efficacy of these derivatives.
Anthelmintic Analogs: In the 1,2-diphenylethyne series, the position of the nitrogen atom within the terminal pyridine ring was critical. The 3-pyridine derivative (16) was found to be equipotent against H. contortus, suggesting this position is favorable for activity and allows for the inclusion of polar groups. semanticscholar.orgnih.gov In contrast, a 4-pyridine derivative (22) was inactive. semanticscholar.org Similarly, incorporating a 2-pyridine moiety (10) also led to a loss in activity. semanticscholar.orgnih.gov This highlights the stringent spatial requirements for interaction with the biological target in nematodes.
Sulfonamide-Based Enzyme Inhibitors: The point of attachment on the pyridine ring influenced enzyme inhibition. A study of sulfonamide derivatives showed that compound 15a , a 2-aminopyridine (B139424) derivative, was a more potent inhibitor of α-amylase and α-glucosidase than the 3-aminopyridine (B143674) derivative (16 ). nih.gov This indicates that the position of the sulfonamide linkage is a key determinant of inhibitory activity.
Replacing the pyridine or other heterocyclic moieties within the molecular scaffold serves as a critical test of the pharmacophore's requirements.
Anthelmintic Analogs: In the anthelmintic compound series, the pyrazole motif could be successfully replaced. A derivative where the pyrazole was substituted with a 5-methyl-1,2,4-oxadiazole (B8629897) moiety (compound 32) yielded a compound with potency similar to the parent compound. semanticscholar.org This suggests that while a five-membered heterocycle is important, the specific nature of the heteroatoms can be varied to some extent without losing activity.
Enzyme Inhibitors: When comparing sulfonamides bearing different heterocyclic rings, significant variations in activity were observed. The sulfonamide-pyridine derivative 16 showed moderate inhibitory activity against α-amylase, α-glucosidase, and acetylcholinesterase. nih.govresearchgate.net In the same study, its activity was greater than that of a sulfonamide-antipyrine derivative (11 ) but less than a sulfonamide-pyrazole derivative (3a ) in some assays, demonstrating that the choice of the heterocyclic ring (pyridine vs. pyrazole vs. antipyrine) directly modulates enzyme inhibition. nih.gov
Positional Effects of Substituents
Correlations Between Structural Features and Specific Biological Activities
The specific structural arrangements of each "this compound" correlate directly with their observed biological functions.
NRF2 Activation: A compound designated as Pyridine derivative (16) was found to protect dopaminergic neurons from oxidative stress by activating the NRF2 signaling pathway. nih.govmdpi.com This activation leads to the upregulation of NRF2-dependent antioxidant enzymes, including HO-1, SOD1, GCLM, and GCLC. nih.gov The presence of the pyridine moiety is implicated as the key feature driving this neuroprotective and anti-inflammatory activity. nih.gov
Enzyme Inhibition and Activation:
The sulfonamide derivative 16 (4-Chloro-N-(pyridin-3-yl)benzenesulfonamide) demonstrated inhibitory activity against multiple enzymes, with the data indicating a non-specific inhibitory profile. nih.govresearchgate.net
Another compound, identified as 2-(2-aminoethyl)pyridine (derivative 16 ), was a moderate activator of β-carbonic anhydrase from Malassezia restricta. tandfonline.comnih.gov A direct SAR comparison showed that small structural changes have drastic effects; compound 15 (2-picolylamine), which differs only by the absence of a CH₂ group, is over six times more effective as an activator. tandfonline.com
In studies on aldose reductase, a pyridine derivative 16 was found to be substantially less effective as an inhibitor, suggesting its structure is not optimal for binding to that particular enzyme's active site. lookchem.com
| Compound Designation | Structure | Target Enzyme | Biological Activity (% Inhibition or KA) |
| Sulfonamide derivative 16 | 4-Chloro-N-(pyridin-3-yl)benzenesulfonamide | α-amylase | 28.22 ± 0.01 % Inhibition nih.govresearchgate.net |
| α-glucosidase | 26.45 ± 0.01 % Inhibition nih.govresearchgate.net | ||
| Acetylcholinesterase (AChE) | 16.18 ± 0.01 % Inhibition nih.govresearchgate.net | ||
| Amine derivative 16 | 2-(2-aminoethyl)pyridine | β-carbonic anhydrase (MreCA) | 1.84–2.71 μM (Activation Constant, KA) tandfonline.comnih.gov |
Anthelmintic Potency:
The 3-pyridine derivative 16 of the 1,2-diphenylethyne class was found to be equipotent to the parent compound in its activity against the parasitic nematode H. contortus. semanticscholar.orgnih.gov The introduction of the polar pyridine ring at the 3-position did not diminish its potency, which is a significant finding for developing future analogs with improved properties. semanticscholar.org The table below compares its activity to related analogs, where modifications at the terminal aryl ring demonstrate clear SAR trends.
| Compound | R Group (Position) | Worm | Activity (IC₅₀) |
| UMW-9729 (Parent) | Phenyl | H. contortus | ~5-8 μM (estimated) |
| Derivative 16 | 3-Pyridyl | H. contortus | Equipotent to parent semanticscholar.orgnih.gov |
| Derivative 10 | 2-Pyridyl | H. contortus | 8.7 μM (loss of activity) semanticscholar.org |
| Derivative 22 | 4-Pyridyl | H. contortus | Inactive semanticscholar.org |
| Derivative 14 | 3-F | H. contortus | 5.2 μM nih.gov |
| Derivative 15 | 3-Cl | H. contortus | >40 μM (loss of activity) semanticscholar.org |
Computational Approaches in the Study of Pyridine Derivative 16 Analogues
In Silico Prediction of Molecular Properties
The initial stages of drug discovery often involve the computational screening of compounds to evaluate their fundamental molecular properties. These predictions help to identify candidates with favorable characteristics for further development. For pyridine (B92270) derivative 16 , while detailed in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions were not the primary focus of the cited study, extensive computational analyses were performed on its more potent analogues, compounds 15a and 15b , using the SwissADME online server. nih.govresearchgate.net These analyses provide valuable insights into the broader class of sulfonamide-pyridine derivatives. nih.gov
The molecular properties of these related compounds were thoroughly investigated to understand their potential behavior in a biological system. For instance, the molecular lipophilicity potential (MLP) and polar surface area (PSA) were calculated for derivatives 15a and 15b , offering a glimpse into their likely solubility and permeability characteristics. researchgate.net Such computational studies are foundational for designing compounds with improved pharmacological profiles.
Drug-Likeness and Physiochemical Property Computations
A critical aspect of computational analysis is the assessment of a compound's "drug-likeness," which is an evaluation based on its physicochemical properties. This helps to filter out compounds that are unlikely to be successful drugs. The drug-likeness of a compound is often evaluated against established guidelines like Lipinski's rule of five.
For the sulfonamide-pyridine series, which includes derivative 16 , the more potent compounds 15a and 15b were subjected to drug-likeness and physicochemical property computations. nih.govresearchgate.net These studies help to ensure that the synthesized compounds possess properties consistent with orally administered drugs.
Below is a table summarizing key computed physicochemical properties for the related, more potent pyridine derivatives 15a and 15b , which share a structural relationship with derivative 16 . nih.gov
| Property | Compound 15a | Compound 15b | Note |
| Molecular Formula | C21H18ClN3O5S | C21H18ClN3O5S | Same molecular formula, structural isomers |
| Molecular Weight | 475.91 g/mol | 475.91 g/mol | Compliant with Lipinski's rule (<500) |
| Log P (Lipophilicity) | 3.55 | 3.55 | Indicates moderate lipophilicity |
| Topological Polar Surface Area (TPSA) | 128.52 Ų | 128.52 Ų | Suggests reasonable cell permeability |
| Number of Hydrogen Bond Donors | 3 | 3 | Compliant with Lipinski's rule (≤5) |
| Number of Hydrogen Bond Acceptors | 7 | 7 | Compliant with Lipinski's rule (≤10) |
This data is for compounds 15a and 15b as detailed computational data for derivative 16 was not the focus of the available research. The data is presented to illustrate the types of computational analyses performed on this class of compounds.
Molecular Docking and Dynamics Simulations (Potential Future/Implied Area)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a potential drug and its protein target.
While the primary research did not detail molecular docking studies specifically for pyridine derivative 16 , it is a standard and implied next step in the computational evaluation of such compounds. nih.govresearchgate.net For other pyridine derivatives, molecular docking has been successfully used to elucidate binding modes and affinities with biological targets. nih.govresearchgate.net For instance, studies on other novel pyridine derivatives have employed molecular docking to understand interactions with microbial enzymes or cancer-related proteins. nih.govuobasrah.edu.iq
Molecular dynamics (MD) simulations can further refine the findings from molecular docking. nih.gov MD simulations provide insights into the dynamic behavior of the drug-target complex over time, confirming the stability of the interactions. nih.govresearchgate.net For pyridine derivative 16 and its analogues, future research would likely involve docking against its identified biological targets, followed by MD simulations to validate the binding stability and interaction patterns. researchgate.netnih.gov
Future Research Directions and Translational Perspectives
Development of Novel Pyridine (B92270) Derivative Analogues
The future of pyridine-based therapeutics lies in the rational design and synthesis of novel analogues with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. jchemrev.com Researchers are actively exploring several avenues to achieve this. One promising strategy is the creation of hybrid molecules that combine the pyridine scaffold with other pharmacophores. ijsat.org This approach aims to develop multi-targeted agents that can address complex diseases like cancer through various mechanisms. ijsat.org
Another key area is the development of fused heterocyclic systems, such as imidazopyridines, pyrazolopyridines, and thienopyridines. ijsat.orgnih.gov These fused rings expand the structural diversity and can lead to compounds with novel biological activities or improved potency. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as selective and potent inhibitors of phosphodiesterase 4B (PDE4B), representing a potential lead for treating central nervous system diseases. jchemrev.com Similarly, the development of novel Opis16a analogues with modifications to improve membrane targeting has shown promise for enhancing antibacterial efficacy. acs.org
Future work will continue to focus on structure-activity relationship (SAR) studies to optimize these novel analogues. ijsat.org This involves strategically modifying substituents on the pyridine ring to enhance binding affinity to biological targets and improve metabolic stability, a critical factor for in vivo efficacy. ijsat.orgnih.gov
Exploration of Expanded Therapeutic Applications
The structural versatility of pyridine derivatives has led to their investigation across a wide spectrum of diseases, and future research aims to broaden their therapeutic utility even further. ijcrt.orgnih.gov While their roles in anticancer and antimicrobial therapies are well-established, emerging evidence points to their potential in other significant areas. rsc.orgijpsonline.com
Researchers are exploring pyridine derivatives as potential treatments for a variety of conditions, including:
Neurodegenerative and Psychiatric Disorders : Analogues are being investigated as anti-Alzheimer's agents and for their potential anti-convulsant and anti-depressant actions. jchemrev.comelsevier.com Novel pyridine derivatives have also been developed as 5-HT2A agonists for treating psychiatric disorders. acs.org
Metabolic Diseases : There is a significant focus on developing pyridine-based compounds as anti-diabetic agents, targeting enzymes like α-amylase and α-glucosidase. jchemrev.com
Inflammatory Diseases : The anti-inflammatory properties of pyridine derivatives continue to be an active area of research. ijcrt.org
Infectious Diseases : Beyond general antimicrobial activity, specific derivatives are being developed as potent agents against tuberculosis and malaria. jchemrev.comnih.gov For example, a study on imidazo[1,2-a]pyridine (B132010) analogues identified a compound designated as 16 , which featured a 4-F-phenyl group, demonstrating significantly improved anti-tuberculosis activity and high metabolic stability. nih.gov
Viral Infections : The antiviral potential of pyridine scaffolds remains a promising field for exploration. nih.gov
The wide range of biological activities reported for pyridine derivatives underscores their potential as privileged scaffolds in drug discovery. ijcrt.orgnih.gov Future efforts will likely uncover new applications as our understanding of disease biology grows.
| Potential Therapeutic Application | Research Focus |
| Oncology | Inhibition of kinases, angiogenesis, and cell proliferation. ijsat.orgijpsonline.com |
| Infectious Diseases | Development of novel antibacterial, antiviral, and anti-tubercular agents. rsc.orgnih.gov |
| Neurology | Treatment of Alzheimer's disease, epilepsy, and depression. jchemrev.comelsevier.com |
| Metabolic Disorders | Management of diabetes through enzyme inhibition. jchemrev.com |
| Inflammation | Development of new anti-inflammatory drugs. ijcrt.org |
Advanced Mechanistic Studies and Target Validation
A deeper understanding of how pyridine derivatives exert their therapeutic effects at a molecular level is crucial for developing safer and more effective drugs. Future research will increasingly employ advanced techniques to elucidate their mechanisms of action and validate their biological targets. ijsat.org
Molecular docking and structure-activity relationship (SAR) studies are computational tools that will continue to play a vital role in predicting and optimizing the interactions between pyridine derivatives and their target enzymes or receptors. ijsat.org These in silico methods guide the design of more selective compounds, minimizing off-target effects. ijsat.org
Key molecular targets that have been identified for various pyridine derivatives include:
Kinases : Many pyridine compounds function as kinase inhibitors, a major focus in cancer therapy. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK). ijsat.orgtandfonline.commdpi.com
Other Enzymes : Inhibition of enzymes like topoisomerase, histone deacetylase (HDAC), and human carbonic anhydrase is another mechanism through which these compounds act. ijsat.orgijpsonline.com
Cellular Transporters : Certain imidazo[1,2-a]pyridine derivatives have been identified as dual-target inhibitors of ABCB1 and ABCG2, which are transporters associated with multidrug resistance in cancer. acs.org
In one study, a compound referred to as Pyridine derivative 16 was found to be the most potent among a series tested against various cancer cell lines, including A549, Hela, and SGC-7901. ijpsonline.com Docking studies suggested the presence of numerous critical interactions with its biological target. ijpsonline.com Further mechanistic investigations, such as cell cycle analysis and apoptosis assays, are essential to confirm the precise pathways through which such compounds induce cell death. tandfonline.com
Optimization of Synthetic Pathways for Scalability
While laboratory-scale synthesis of novel pyridine derivatives is well-established, a significant future challenge is the development of efficient, cost-effective, and environmentally friendly synthetic routes that are scalable for industrial production. ijsat.org The synthesis of complex pyridine derivatives can involve multiple steps and produce low yields, making commercial viability difficult. ijsat.org
Future research in this area will focus on several key strategies:
Green Chemistry : The adoption of green chemistry principles is paramount. This includes the use of less hazardous solvents and reagents. ijsat.org The exploration of deep eutectic solvents as an alternative to traditional organic solvents is one such approach, although yields may need optimization. srce.hr
Advanced Synthesis Techniques : Modern methods such as microwave-assisted and ultrasound-irradiated synthesis can significantly reduce reaction times and improve yields compared to conventional methods. srce.hrresearchgate.net
Catalysis : The development of novel and reusable catalysts, including nanocatalysts, can improve the efficiency and selectivity of synthetic reactions. researchgate.net
Process Automation : Automated synthesis platforms can help streamline multi-step procedures, improving reproducibility and throughput while reducing manual labor. ijsat.org
Translating a successful laboratory synthesis into a large-scale industrial process requires careful optimization of reaction conditions, including temperature and reaction times, to ensure consistent quality and yield. researchgate.net
| Synthesis Strategy | Key Advantages |
| Microwave/Ultrasound Irradiation | Shorter reaction times, higher yields. srce.hrresearchgate.net |
| Nano-catalysis | High efficiency, catalyst reusability. researchgate.net |
| One-Pot Condensations | Reduced number of steps, improved efficiency. researchgate.net |
| Green Chemistry Approaches | Reduced hazardous waste, improved environmental profile. ijsat.org |
Integration of Multi-Omics Data in Preclinical Investigations
The advent of high-throughput technologies has ushered in the era of "omics" (genomics, transcriptomics, proteomics, metabolomics), providing vast amounts of biological data. A key future direction in preclinical research is the integration of these multi-omics datasets to gain a holistic understanding of disease biology and drug action. nih.govazolifesciences.com
This integrative approach offers several advantages for the development of pyridine derivatives:
Biomarker Discovery : By correlating molecular changes across different omics layers, researchers can identify robust biomarkers for predicting patient response to a particular pyridine-based drug. azolifesciences.com
Mechanism of Action : Multi-omics analysis can provide a comprehensive picture of the cellular pathways perturbed by a drug, helping to elucidate its mechanism of action and identify potential off-target effects. nih.gov
Personalized Medicine : Understanding the molecular subtypes of a disease, such as cancer, through integrative analysis can enable the development of targeted pyridine therapies for specific patient populations. nih.govazolifesciences.com
Computational methods, including network-based analysis and machine learning, are essential for integrating and interpreting these large, heterogeneous datasets. azolifesciences.comnih.gov For example, the DIABLO method is a statistical approach designed to identify key molecular drivers by integrating different omics data types. mixomics.org Such analyses can help prioritize the most important disease-related genes and re-rank drug candidates based on their predicted impact on these targets. nih.gov The integration of multi-omics data represents a powerful, systems-level approach that will be indispensable in preclinical investigations to bridge the gap from genotype to phenotype and accelerate the translation of promising compounds into clinical use. nih.gov
Q & A
Q. What are the common synthetic routes for Pyridine derivative 16, and how are intermediates validated?
this compound is typically synthesized via multi-step reactions involving cyanoacetohydrazone intermediates and cinnamonitriles in ethanol with piperidine catalysis. For example, condensation reactions yield 6-amino-4-aryl-2-oxo-1,2-dihydropyridine derivatives, confirmed through elemental analysis and spectral data (IR for NH₂, C≡N, and C=O groups) . One-step conversion methods, such as cyano-to-pyrrolidine transformations, are also employed for rigid cyclo-structures, validated via HPLC and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FTIR : Identifies functional groups (e.g., NH₂, C=O) and monitors oxidative changes in pyridine-based structures .
- NMR : Resolves tautomerism (e.g., 2-pyridone vs. pyridine forms) by analyzing hydrogen bonding patterns and carbon environments .
- Elemental analysis : Confirms stoichiometric ratios of C, H, and N in synthesized derivatives .
Q. What in vitro assays are used to evaluate the pharmacological activity of this compound?
Standard assays include:
- Anti-ulcer activity : Assessed via Helicobacter pylori inhibition in gastric cell models, measuring IC₅₀ values .
- Anticancer screening : Conducted using cytotoxicity assays (e.g., MTT) against cancer cell lines, with dose-response curves to determine efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from assay variability (e.g., cell line specificity, solvent effects). Mitigation strategies include:
- Dose-response standardization : Use uniform molar concentrations across studies.
- Control experiments : Validate results with reference compounds (e.g., omeprazole for anti-ulcer activity) .
- Meta-analysis : Compare datasets from multiple sources, accounting for experimental conditions (e.g., pH, temperature) .
Q. What computational approaches predict the reactivity and tautomeric stability of this compound?
- DFT calculations : Model tautomeric equilibria (e.g., pyridone vs. pyridine forms) by comparing energy minima and hydrogen bonding patterns .
- Molecular docking : Simulate interactions with biological targets (e.g., H. pylori enzymes) to prioritize derivatives for synthesis .
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
- Reaction condition tuning : Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., piperidine concentration) to enhance selectivity .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (temperature, reaction time) affecting yield .
- Byproduct analysis : Employ LC-MS to trace undesired intermediates and modify stepwise protocols .
Methodological Considerations
Q. What strategies ensure batch-to-batch consistency in this compound for longitudinal studies?
- Quality control (QC) : Implement HPLC and peptide content analysis to monitor purity (>95%) and salt residues (e.g., TFA removal <1%) .
- Stability testing : Store derivatives under inert atmospheres to prevent oxidation, validated via FTIR tracking of carbonyl group integrity .
Q. How should researchers design experiments to validate novel pyridine-based tautomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
